[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid
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Overview
Description
[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that many bioactive aromatic compounds can affect a variety of biological activities , which could potentially be the case for this compound as well.
Pharmacokinetics
It’s known that the trifluoromethyl group can influence the pharmacokinetics of a compound , potentially affecting its bioavailability.
Result of Action
It’s known that many bioactive aromatic compounds can have diverse biological activities , which could potentially be the case for this compound as well.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid typically involves the reaction of ethyl trifluoroacetate with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid: can be compared with other pyrazole derivatives, such as:
[3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.
[1-ethyl-3-(methyl)-1H-pyrazol-5-yl]acetic acid: Lacks the trifluoromethyl group, affecting its biological activity and applications.
The presence of the trifluoromethyl group in This compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-13-5(4-7(14)15)3-6(12-13)8(9,10)11/h3H,2,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGLZRQRFPSIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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